molecular formula C10H14N4O5 B034434 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid CAS No. 109418-96-4

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid

Cat. No. B034434
M. Wt: 270.24 g/mol
InChI Key: DFNLEIFNTXKWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid, also known as ADP, is a nucleotide derivative that has gained significant attention in scientific research due to its potential applications in various fields. ADP is a molecule that plays a crucial role in cellular metabolism and energy transfer. The synthesis and characterization of ADP have been extensively studied, and its mechanism of action and biochemical effects have been explored.

Mechanism Of Action

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid plays a crucial role in cellular metabolism by participating in the transfer of energy between metabolic pathways. 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is converted to ATP (adenosine triphosphate) in the presence of enzymes such as ATP synthase, which catalyzes the transfer of a phosphate group from a donor molecule such as phosphoenolpyruvate. ATP is then used as a source of energy for various cellular processes such as muscle contraction, protein synthesis, and ion transport.

Biochemical And Physiological Effects

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In the field of pharmacology, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used to study the effects of drugs that target purinergic receptors, which are involved in various physiological processes such as platelet aggregation, vasodilation, and neurotransmission. In the field of biochemistry, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used as a substrate for enzymes such as pyruvate dehydrogenase, which is involved in the breakdown of glucose to produce energy.

Advantages And Limitations For Lab Experiments

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has several advantages for use in lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available from commercial sources. However, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has some limitations for use in lab experiments. It is a relatively expensive molecule, which may limit its use in large-scale experiments. Additionally, it is a hygroscopic molecule that can absorb moisture from the air, which may affect its stability and purity.

Future Directions

There are several future directions for research on 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid. One potential area of research is the development of new drugs that target purinergic receptors, which could have applications in the treatment of various diseases such as hypertension, asthma, and Alzheimer's disease. Another potential area of research is the development of new methods for the synthesis and purification of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid, which could improve the yield and purity of the molecule. Additionally, research could be conducted to explore the potential applications of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid in biotechnology, such as its use as a nucleotide source for DNA sequencing.

Synthesis Methods

The synthesis of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid involves the reaction of 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid with N,N-dimethylformamide dimethylacetal in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then treated with 4-oxobutanoic acid to yield 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid. The purity and yield of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid can be improved by using a chromatographic technique such as high-performance liquid chromatography.

Scientific Research Applications

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has been widely used in scientific research due to its potential applications in various fields. In the field of biochemistry, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used as a substrate for enzymes such as pyruvate dehydrogenase and ATP synthase. In the field of pharmacology, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used to study the mechanism of action of drugs that target purinergic receptors. In the field of biotechnology, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used as a nucleotide source for DNA synthesis and sequencing.

properties

CAS RN

109418-96-4

Product Name

4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H14N4O5/c1-13-8(11)7(9(18)14(2)10(13)19)12-5(15)3-4-6(16)17/h3-4,11H2,1-2H3,(H,12,15)(H,16,17)

InChI Key

DFNLEIFNTXKWOD-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)O)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)O)N

synonyms

Butanoic acid, 4-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-4-oxo-

Origin of Product

United States

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